![molecular formula C12H17FN2O B3092679 (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol CAS No. 1233952-87-8](/img/structure/B3092679.png)
(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol
Overview
Description
(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol, also known as JNJ-42153605, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol is not fully understood. However, it is believed to act as a selective inhibitor of the reuptake of serotonin and norepinephrine, two neurotransmitters that play a key role in the regulation of mood, pain, and anxiety.
Biochemical and Physiological Effects:
In preclinical studies, (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its analgesic, anxiolytic, and antidepressant-like effects. The compound has also been shown to have a low potential for abuse and addiction.
Advantages and Limitations for Lab Experiments
One advantage of using (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol in lab experiments is its selectivity for serotonin and norepinephrine reuptake inhibition, which may reduce the risk of off-target effects. However, one limitation is that the compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several potential future directions for research on (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol. One area of interest is the compound's potential use in the treatment of chronic pain, anxiety, and depression. Further preclinical studies are needed to determine the optimal dose and administration route for the compound, as well as its safety and efficacy in animal models. Additionally, clinical trials are needed to evaluate the compound's safety and efficacy in humans. Other potential future directions include the development of novel analogs of (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol with improved selectivity and potency, as well as the investigation of the compound's mechanism of action at the molecular level.
Scientific Research Applications
(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol has been studied for its potential therapeutic applications in the treatment of various diseases, including chronic pain, anxiety, and depression. In preclinical studies, the compound has been shown to have analgesic and anxiolytic effects, as well as antidepressant-like activity.
properties
IUPAC Name |
4-(2-amino-4-fluoroanilino)cyclohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-8-1-6-12(11(14)7-8)15-9-2-4-10(16)5-3-9/h1,6-7,9-10,15-16H,2-5,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTBIWRNHSMEFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=C(C=C(C=C2)F)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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